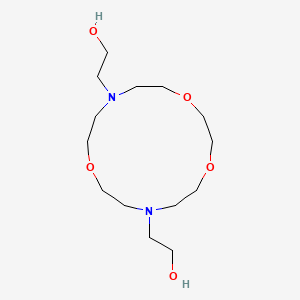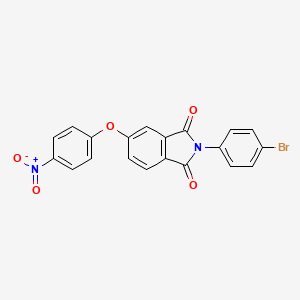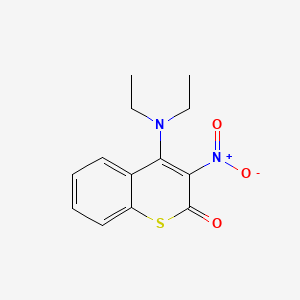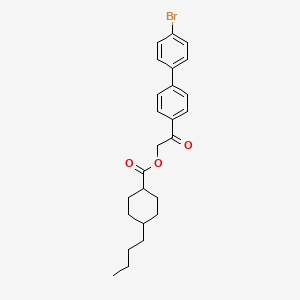![molecular formula C31H32N4 B11711831 Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]- CAS No. 73384-89-1](/img/structure/B11711831.png)
Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] is a complex organic compound with the molecular formula C31H32N4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two benzenamine groups connected by a methylene bridge, with additional dimethylamino groups attached to the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] typically involves the reaction of N,N-dimethylaniline with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the methylene bridge between the two benzenamine groups. The process can be summarized as follows:
Starting Materials: N,N-dimethylaniline and formaldehyde.
Reaction Conditions: Acidic medium (e.g., hydrochloric acid).
Procedure: The reactants are mixed and heated, leading to the formation of the desired compound through a condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also includes purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors on cell surfaces, affecting signal transduction pathways.
Comparison with Similar Compounds
Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] can be compared with other similar compounds such as:
4,4’-Methylenebis(N,N-dimethylaniline): Similar structure but lacks the additional methylene groups.
Michler’s Base: Another related compound used in dye synthesis.
Tetramethyldiaminodiphenylmethane: Shares structural similarities but differs in specific functional groups.
These comparisons highlight the uniqueness of Benzenamine, 4,4’-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-] in terms of its specific applications and chemical properties.
Properties
CAS No. |
73384-89-1 |
|---|---|
Molecular Formula |
C31H32N4 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]methyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C31H32N4/c1-34(2)30-17-9-26(10-18-30)22-32-28-13-5-24(6-14-28)21-25-7-15-29(16-8-25)33-23-27-11-19-31(20-12-27)35(3)4/h5-20,22-23H,21H2,1-4H3 |
InChI Key |
GYMRQZZMHZXWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)
![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)
![3-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11711803.png)
![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)


![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)

